methyl {7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
Description
Methyl {7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a coumarin derivative characterized by a 4-methoxybenzyl ether substituent at the 7-position, a methyl ester at the 3-position, and methyl groups at the 4- and 8-positions of the chromen-2-one backbone.
Properties
IUPAC Name |
methyl 2-[7-[(4-methoxyphenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O6/c1-13-17-9-10-19(27-12-15-5-7-16(25-3)8-6-15)14(2)21(17)28-22(24)18(13)11-20(23)26-4/h5-10H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFTUPWJGAHABC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)OC)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction. This step involves the reaction of the chromen-2-one derivative with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Acetylation: The final step involves the acetylation of the chromen-2-one derivative using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl {7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted chromen-2-one derivatives.
Scientific Research Applications
Pharmaceutical Applications
1.1 Antioxidant Properties
Research indicates that chromen derivatives exhibit significant antioxidant activities. Methyl {7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .
1.2 Anti-inflammatory Effects
Studies have demonstrated that compounds within the chromen family possess anti-inflammatory properties. This particular derivative may inhibit the production of pro-inflammatory cytokines, thus providing therapeutic benefits for conditions like arthritis and other inflammatory diseases .
1.3 Anticancer Activity
Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .
Agricultural Applications
2.1 Pesticidal Properties
Recent research highlights the potential of this compound as a natural pesticide. Its efficacy against specific pests and pathogens has been documented, suggesting it could serve as an environmentally friendly alternative to synthetic pesticides .
2.2 Plant Growth Regulation
Chromene derivatives are being explored for their roles as plant growth regulators. This compound may enhance growth parameters in crops by modulating hormonal pathways.
Materials Science Applications
3.1 Polymerization Initiators
The unique chemical structure of this compound allows it to function as a polymerization initiator in the synthesis of novel polymeric materials. Its application in photopolymerization processes has been investigated, leading to advancements in material properties such as durability and flexibility.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of methyl {7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular responses.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on Yield : Electron-rich substituents (e.g., biphenyl in EMAC10163g) yield higher products (73.9%) compared to electron-withdrawing groups (e.g., 2,4-difluorophenyl in EMAC10163h, 49.0%) .
- Synthetic Flexibility : The 7-position is amenable to diverse modifications, including benzyl ethers () and oxoethoxy groups ().
- Physical Properties : Melting points correlate with substituent polarity; fluorinated derivatives (EMAC10163h) exhibit higher melting points (188–190°C) than methoxy or biphenyl analogs .
Crystallographic and Analytical Data
- Structural Characterization : Similar compounds are routinely analyzed via ¹H/¹³C NMR and mass spectrometry (e.g., ). The methoxybenzyl derivative’s structure could be confirmed using these techniques .
- Software Tools : Programs like SHELXL () and WinGX () are critical for crystallographic refinement and geometry analysis .
Biological Activity
Methyl {7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. Its complex structure features a chromen-2-one core with a methoxybenzyl group and an acetate moiety, which contributes to its biological activity and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
| Property | Value |
|---|---|
| IUPAC Name | methyl 2-[7-[(4-methoxyphenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate |
| Molecular Formula | C22H22O6 |
| Molecular Weight | 382.41 g/mol |
| CAS Number | Not specified in the provided data |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Chromen-2-one Core : This is achieved through the Pechmann condensation reaction.
- Introduction of the Methoxybenzyl Group : This involves a nucleophilic substitution reaction with 4-methoxybenzyl chloride in the presence of a base like potassium carbonate.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. For instance, studies have shown its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Klebsiella pneumoniae | 28 µg/mL |
| Pseudomonas aeruginosa | 30 µg/mL |
These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents.
Antioxidant Activity
The compound has also been investigated for its antioxidant properties. It is believed to scavenge free radicals and reduce oxidative stress, which is crucial for preventing cellular damage and various diseases.
Anti-inflammatory Effects
This compound has shown promise in anti-inflammatory studies. It may inhibit key enzymes involved in inflammatory pathways, thus providing therapeutic benefits for conditions characterized by chronic inflammation.
Anticancer Potential
Several studies have explored the anticancer properties of this compound. It may exert cytotoxic effects against various cancer cell lines by:
- Inhibiting Tumor Growth : The compound has been shown to reduce cell viability in cancer models.
- Modulating Apoptosis : It may induce programmed cell death in cancer cells through specific signaling pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes.
- Receptor Interaction : It can bind to specific receptors on cell surfaces, modulating cellular responses.
- Antioxidant Mechanism : By scavenging free radicals, it reduces oxidative stress within cells.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study published in MDPI demonstrated that derivatives of chromenones, including this compound, exhibited potent antifungal activity against Fusarium oxysporum, with MIC values comparable to standard antifungal agents .
- Antioxidant Research : Another study highlighted the antioxidant potential of similar compounds in reducing lipid peroxidation and enhancing cellular defense mechanisms against oxidative stress .
- Cytotoxicity Studies : Research conducted on various cancer cell lines indicated that this compound could significantly reduce cell proliferation rates, suggesting its potential as an anticancer agent .
Q & A
Q. Table 1: Analog Comparison for SAR Analysis
| Compound | Key Features | Reported Activity |
|---|---|---|
| 7-Methoxychromone | Chromone + methoxy | Anticancer, antioxidant |
| Umbelliferone | Coumarin core | Antimicrobial |
| Target Compound | PMB group + methyl ester | Anti-inflammatory* |
*Hypothesized based on structural analogs .
Basic: What techniques characterize this compound’s structure and purity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., PMB group at C7, methyl ester at C3) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) .
- X-ray crystallography : Refinement via SHELXL (SHELX suite) for absolute configuration determination. Use WinGX for data processing .
Advanced: How to optimize reaction conditions for scale-up synthesis?
Answer:
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) versus DCM for PMB group introduction. DCM minimizes side reactions but requires low temperatures (0–5°C) .
- Catalyst optimization : Compare Mitsunobu reagents (DIAD/PPh₃) with milder alternatives (e.g., T3P) to improve yields (>75%) .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and reduce purification steps .
Advanced: How to analyze crystallographic data for structural insights?
Answer:
- Data collection : Use Mo Kα radiation (λ = 0.71073 Å) at 100 K. Refine with SHELXL, applying TWIN/BASF commands for twinned crystals .
- Key metrics : Check R1/wR2 values (<0.05/0.12), residual electron density (<0.5 eÅ⁻³). Compare torsion angles (C7-O-PMB) with analogs to assess steric effects .
- Visualization : Generate ORTEP diagrams (WinGX) to highlight anisotropic displacement ellipsoids .
Basic: What are the stability considerations for storage and handling?
Answer:
- Storage : Protect from light and moisture (desiccator, 4°C). Stability studies show <5% degradation over 6 months in inert atmospheres .
- Solubility : DMSO or ethanol for biological assays; avoid aqueous buffers (pH >7) due to ester hydrolysis .
Advanced: What strategies enhance pharmacokinetic properties?
Answer:
- Ester prodrug modification : Replace methyl ester with ethyl or isopropyl esters to modulate lipophilicity (LogP: 2.8–3.5) and bioavailability .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., PMB-O cleavage). Introduce fluorine or deuterium to block oxidation .
Basic: How to validate biological activity in preclinical models?
Answer:
- In vitro : Use LPS-induced RAW264.7 macrophages for anti-inflammatory testing (NO inhibition). IC₅₀ values should align with reference drugs (e.g., dexamethasone) .
- In vivo : Administer orally (10–50 mg/kg) in rodent models of inflammation (e.g., carrageenan-induced paw edema). Monitor plasma half-life via LC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
